Acid Blue 171
Overview
Description
Acid Blue 171 is a synthetic organic dye known for its vibrant blue color. It is primarily used in the textile and leather industries to dye fabrics, silk, cotton, and other fibrous materials . The compound is a blue powder that is soluble in water and organic solvents . Its chemical structure includes a cobalt complex, which contributes to its unique properties .
Preparation Methods
The preparation of Acid Blue 171 typically involves the reaction of benzo[3.3.1]heptan-3-one with aniline to synthesize the disulfonate of aniline . This intermediate is then further reacted and treated to produce this compound . Industrial production methods often involve large-scale synthesis under controlled conditions to ensure consistency and quality of the dye .
Chemical Reactions Analysis
Acid Blue 171 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents for reduction processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of the dye .
Scientific Research Applications
Acid Blue 171 has a wide range of scientific research applications. In chemistry, it is used as a dye for various analytical techniques and experiments . In biology, it is employed in staining procedures to visualize cellular components and structures . In medicine, this compound is used in diagnostic tests and as a marker in certain medical procedures . Industrially, it is used in the dyeing of textiles and leather, providing vibrant and long-lasting colors .
Mechanism of Action
The mechanism of action of Acid Blue 171 involves its interaction with molecular targets and pathways within the materials it dyes. The cobalt complex in its structure allows it to form strong bonds with the fibers, resulting in a stable and vibrant color . The dye molecules penetrate the fibers and bind to specific sites, ensuring even and consistent coloration .
Comparison with Similar Compounds
Acid Blue 171 can be compared with other similar dyes such as Acid Blue 25 and Acid Blue 7 . While all these dyes are used for similar purposes, this compound is unique due to its cobalt complex, which provides enhanced stability and colorfastness . Acid Blue 25 and Acid Blue 7, on the other hand, may have different chemical structures and properties, making them suitable for specific applications .
Conclusion
This compound is a versatile and widely used dye with significant applications in various fields. Its unique chemical structure and properties make it an essential compound in the textile, leather, and scientific research industries. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use and exploring new applications.
Properties
IUPAC Name |
8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H16N4O5S.Co/c2*1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;/h2*2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);/q;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCHFSLHNOUNE-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29CoN8O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51053-44-2 | |
Record name | Cobaltate(1-), bis[N-[8-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-7-hydroxy-1-naphthalenyl]acetamidato(2-)]-, hydrogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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